molecular formula C13H15N3O2 B2865024 2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone CAS No. 68242-84-2

2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone

Cat. No.: B2865024
CAS No.: 68242-84-2
M. Wt: 245.282
InChI Key: VFUSSBFSHURYGS-UHFFFAOYSA-N
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Description

2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone is a compound that combines the structural features of benzimidazole and morpholine. Benzimidazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Morpholine is a saturated heterocyclic amine that is commonly used as a chemical intermediate and as a solvent . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone typically involves the condensation of benzimidazole with a morpholine derivative. One common method involves the reaction of benzimidazole with 4-chloroacetylmorpholine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole attacks the carbonyl carbon of the chloroacetylmorpholine, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone is unique due to the presence of both benzimidazole and morpholine moieties in a single molecule. This combination can lead to enhanced biological activities and improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUSSBFSHURYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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